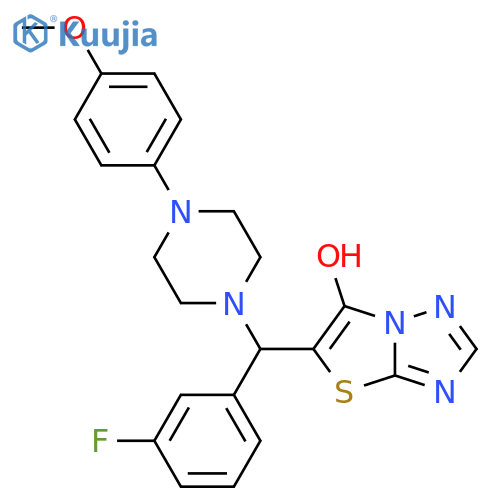Cas no 868220-08-0 (5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

868220-08-0 structure
商品名:5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(3-fluorophenyl)[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-
- SR-01000909136-1
- AKOS024609889
- 5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- F1805-0143
- 5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- SR-01000909136
- 868220-08-0
- 5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
-
- インチ: 1S/C22H22FN5O2S/c1-30-18-7-5-17(6-8-18)26-9-11-27(12-10-26)19(15-3-2-4-16(23)13-15)20-21(29)28-22(31-20)24-14-25-28/h2-8,13-14,19,29H,9-12H2,1H3
- InChIKey: MRSDAVVGRSEULY-UHFFFAOYSA-N
- ほほえんだ: N1=CN=C2SC(C(C3=CC=CC(F)=C3)N3CCN(C4=CC=C(OC)C=C4)CC3)=C(O)N12
計算された属性
- せいみつぶんしりょう: 439.14782430g/mol
- どういたいしつりょう: 439.14782430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 94.4Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): -0.24±0.53(Predicted)
5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1805-0143-20mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1805-0143-25mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1805-0143-30mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1805-0143-75mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1805-0143-2mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1805-0143-4mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1805-0143-100mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1805-0143-1mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1805-0143-3mg |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1805-0143-5μmol |
5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
868220-08-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
868220-08-0 (5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) 関連製品
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
